1-methyl-3-(trifluoromethyl)-1H-indazol-6-ol
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Overview
Description
1-methyl-3-(trifluoromethyl)-1H-indazol-6-ol is a compound of significant interest in various scientific fields due to its unique chemical structure and properties This compound features a trifluoromethyl group, which is known for its ability to enhance the biological activity and stability of molecules
Preparation Methods
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-indazol-6-ol involves several steps, typically starting with the preparation of key intermediates. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride, followed by functionalization of the resulting pyrazole derivatives . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as n-butyllithium (n-BuLi) and N-bromosuccinimide (NBS) to achieve the desired regioselectivity and yield .
Chemical Reactions Analysis
1-methyl-3-(trifluoromethyl)-1H-indazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include n-butyllithium, N-bromosuccinimide, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-methyl-3-(trifluoromethyl)-1H-indazol-6-ol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-indazol-6-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-indazol-6-ol can be compared with other similar compounds, such as:
1-methyl-3-(trifluoromethyl)-1H-pyrazole: This compound shares the trifluoromethyl group but has a different ring structure, leading to variations in its chemical and biological properties.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: Another regioisomer with distinct reactivity and applications.
The uniqueness of this compound lies in its indazole ring, which provides additional sites for functionalization and enhances its potential for diverse applications.
Properties
Molecular Formula |
C9H7F3N2O |
---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
1-methyl-3-(trifluoromethyl)indazol-6-ol |
InChI |
InChI=1S/C9H7F3N2O/c1-14-7-4-5(15)2-3-6(7)8(13-14)9(10,11)12/h2-4,15H,1H3 |
InChI Key |
VURUGWFZOBPFBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)O)C(=N1)C(F)(F)F |
Origin of Product |
United States |
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